3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0921795
InChI: InChI=1S/C17H14FN3OS/c18-11-5-1-2-6-13(11)20-16(22)15-14(19)10-8-9-4-3-7-12(9)21-17(10)23-15/h1-2,5-6,8H,3-4,7,19H2,(H,20,22)
SMILES: C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC0921795

Molecular Formula: C17H14FN3OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide -

Specification

Molecular Formula C17H14FN3OS
Molecular Weight 327.4 g/mol
IUPAC Name 6-amino-N-(2-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Standard InChI InChI=1S/C17H14FN3OS/c18-11-5-1-2-6-13(11)20-16(22)15-14(19)10-8-9-4-3-7-12(9)21-17(10)23-15/h1-2,5-6,8H,3-4,7,19H2,(H,20,22)
Standard InChI Key TWPMYDPFMCHTOI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N
Canonical SMILES C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4F

Introduction

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound belonging to the class of thieno[3,2-e]pyridine derivatives. It features a bicyclic thieno-pyridine framework, which is known for its biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in developing anticancer agents due to its interactions with specific biological targets such as kinases and DNA repair enzymes.

Synthesis Methods

The synthesis of 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. Starting materials such as aromatic aldehydes and malononitrile derivatives are combined with reagents like piperidine and potassium hydroxide to facilitate the formation of the desired product. The reactions are monitored using thin-layer chromatography (TLC) to ensure completion before purification steps are undertaken.

Biological Activity

This compound is primarily of interest due to its potential anticancer properties. It interacts with specific biological targets such as kinases and DNA repair enzymes like Tyrosyl-DNA phosphodiesterase I (TDP1). The unique structure of this compound makes it suitable for further research in medicinal chemistry, particularly in the development of targeted therapies.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamideBicyclic thieno-pyridine framework with fluorinated phenyl groupPotential anticancer activity
3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamideSimilar bicyclic core with additional chloro and trifluoromethyl groupsPotential applications in medicinal chemistry
3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amidesThieno[2,3-b]pyridine core without halogenated phenyl groupsVarious biological activities depending on substitution

Research Findings and Future Directions

Research on 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide highlights its potential as a therapeutic agent. Further studies are needed to fully explore its anticancer properties and to optimize its synthesis for improved yield and selectivity. The compound's interaction with biological targets suggests it could be a valuable candidate for drug development, particularly in targeting specific enzymes involved in cancer progression.

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